Aurora A inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurora A inhibitor 3 is a compound that specifically targets Aurora A kinase, a serine/threonine kinase involved in the regulation of mitosis. Aurora A kinase is crucial for centrosome duplication, spindle assembly, and mitotic exit. Overexpression of Aurora A kinase has been linked to various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aurora A inhibitor 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of triazole derivatives as bioisosteric analogues of known inhibitors . The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Aurora A inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide (H2O2).
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like dithiothreitol (DTT).
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), diamide.
Reduction: Dithiothreitol (DTT).
Substitution: Various nucleophiles and electrophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogues .
Scientific Research Applications
Aurora A inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora A kinase and its effects on cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress Aurora A kinase.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Mechanism of Action
Aurora A inhibitor 3 exerts its effects by specifically binding to the active site of Aurora A kinase, inhibiting its activity. This inhibition disrupts the normal function of Aurora A kinase in centrosome duplication, spindle assembly, and mitotic exit, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the regulation of mitotic checkpoints and the inhibition of downstream signaling pathways that promote cell proliferation .
Comparison with Similar Compounds
Aurora A inhibitor 3 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting Aurora A kinase. Similar compounds include:
Alisertib (MLN8237): A selective Aurora A kinase inhibitor with potent anticancer activity.
MK-8745: Another selective inhibitor of Aurora A kinase, known for its high binding affinity and stability.
AT9283: A dual inhibitor of Aurora A and B kinases, used in various tumor models.
This compound stands out due to its specific targeting of Aurora A kinase, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C22H21ClFN5 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-N-[[1-(4-fluorophenyl)-5-imidazol-1-yl-3-methylpyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C22H21ClFN5/c1-15-11-18(23)4-3-17(15)12-26-13-21-16(2)27-29(20-7-5-19(24)6-8-20)22(21)28-10-9-25-14-28/h3-11,14,26H,12-13H2,1-2H3 |
InChI Key |
ONRCUNHZJOSXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCC2=C(N(N=C2C)C3=CC=C(C=C3)F)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.